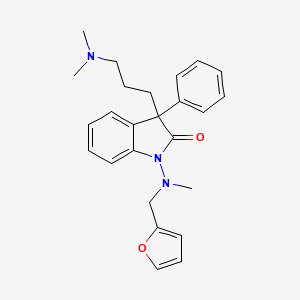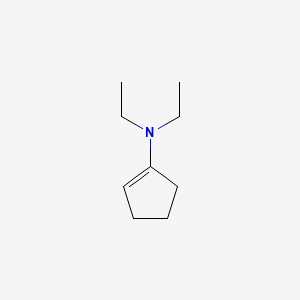
7-Hydroxy-3,7-dimethylnonanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3,7-dimethylnonanal is an organic compound with the molecular formula C11H22O2. It is a type of aldehyde that contains a hydroxyl group and two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3,7-dimethylnonanal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure systems to ensure high yield and purity. The use of green chemistry principles, including environmentally friendly solvents and catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
7-Hydroxy-3,7-dimethylnonanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 7-Hydroxy-3,7-dimethylnonanoic acid.
Reduction: 7-Hydroxy-3,7-dimethylnonanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
7-Hydroxy-3,7-dimethylnonanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 7-Hydroxy-3,7-dimethylnonanal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
類似化合物との比較
Similar Compounds
7-Hydroxy-3,7-dimethyloctanal: Similar structure but with one less carbon atom.
7-Hydroxy-3,7-dimethyldecanal: Similar structure but with one more carbon atom.
Uniqueness
7-Hydroxy-3,7-dimethylnonanal is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
32779-69-4 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
7-hydroxy-3,7-dimethylnonanal |
InChI |
InChI=1S/C11H22O2/c1-4-11(3,13)8-5-6-10(2)7-9-12/h9-10,13H,4-8H2,1-3H3 |
InChIキー |
NGLHIEHGYBVVRF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCC(C)CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)

![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)




